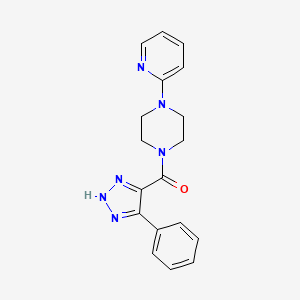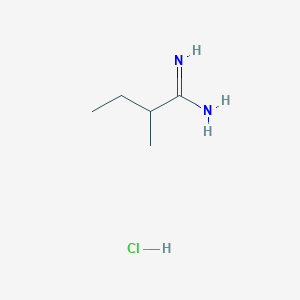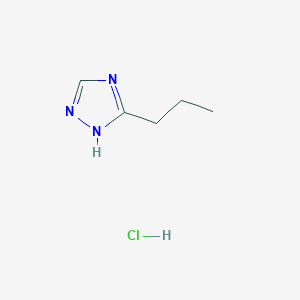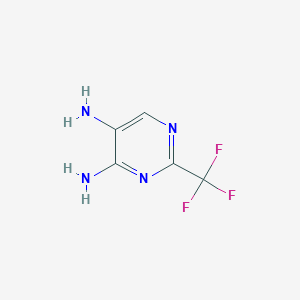
2-(Trifluoromethyl)pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrimidine-4,5-diamine is a chemical compound used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors . It is a scaffold used in the preparation of potent deoxycytidine kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide to give pyrimidinethione derivative . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .Molecular Structure Analysis
The molecular weight of this compound is 178.12 . More detailed structural information can be found in databases such as ChemSpider and PubChem .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can undergo reactions with diacetyl ketene , enaminonitrile , and alkynes . More detailed information about its chemical reactions can be found in the referenced papers .It has a density of 1.4±0.1 g/cm3, a boiling point of 69.0±40.0 °C at 760 mmHg, and a vapour pressure of 148.1±0.1 mmHg at 25°C .
Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Compounds
2-(Trifluoromethyl)pyrimidine-4,5-diamine derivatives are used in synthesizing new trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters. These compounds exhibit orthogonal intramolecular C–F···C=O interactions which may stabilize the sterically unfavorable conformation of the molecules (Sukach et al., 2015).
Development of Soluble Polyimides
These derivatives are employed in the creation of soluble polyimides with trifluoromethyl pendent groups, showcasing good solubility in polar aprotic solvents and phenolic solvents. The produced polyimides demonstrate remarkable thermal stability and optical properties, making them suitable for various industrial applications (Kim et al., 2013).
Synthesis of Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
This compound is crucial in generating 5-pyrimidyllithium species, which are relatively stable and can produce high yields of carboxylic acids upon halogen/metal permutation. This process is pivotal in the synthesis of various pyrimidine derivatives, offering a versatile approach to creating functionalized compounds (Schlosser et al., 2006).
Advancements in OLED Technology
These derivatives are also integral in synthesizing a new class of heteroleptic Ir(III) metal complexes, instrumental in producing high-performance sky-blue- and white-emitting OLEDs. This innovation marks a significant stride in the field of optoelectronics, paving the way for more efficient and vibrant displays (Chih‐Hao Chang et al., 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Personal protective equipment/face protection is recommended when handling this chemical .
Mécanisme D'action
Target of Action
The primary targets of 2-(Trifluoromethyl)pyrimidine-4,5-diamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment.
Analyse Biochimique
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 2-(Trifluoromethyl)pyrimidine-4,5-diamine vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, is currently unavailable .
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,9H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMAHMXSFTXDGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023817-05-1 |
Source


|
| Record name | 2-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
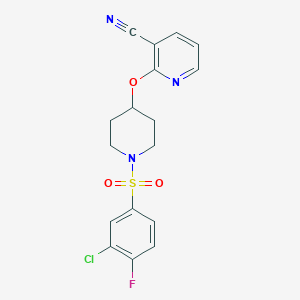
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)
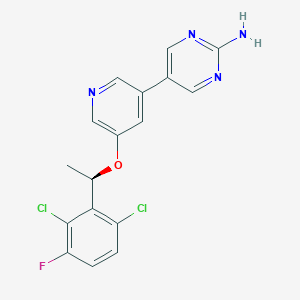
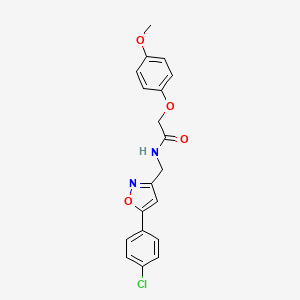
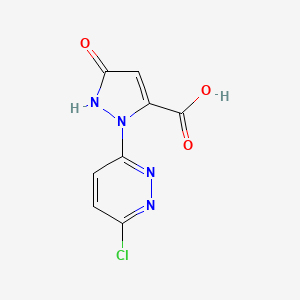

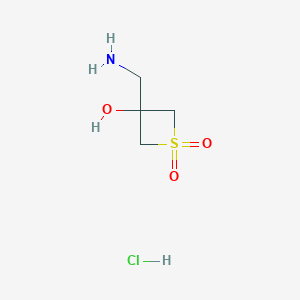
![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)
